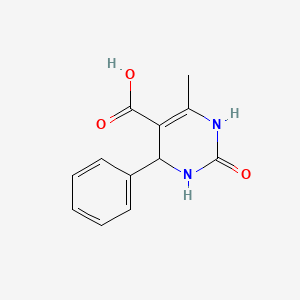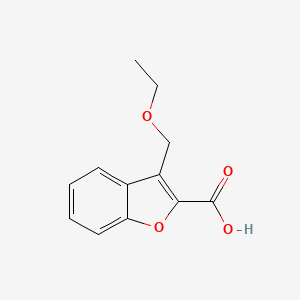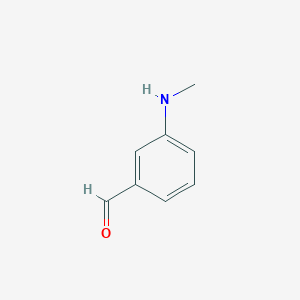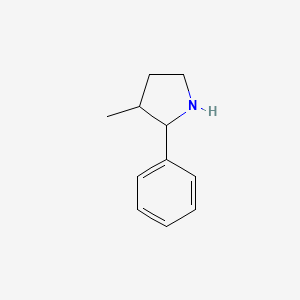
3-Methyl-2-phenylpyrrolidine
Overview
Description
3-Methyl-2-phenylpyrrolidine is a chemical compound with the CAS Number: 525538-05-0 . It has a molecular weight of 161.25 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 28 bonds. There are 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 246.6±19.0 °C at 760 mmHg . The molecular formula of this compound is C11H15N .Scientific Research Applications
Catalytic Arylation
- Catalytic Arylation in the Absence of a Directing Group: The arylation of N-phenylpyrrolidine has been achieved without a directing group, using Ru(H)2(CO)(PCy3)3 as a catalyst. This method is significant for the direct and selective arylation of sp3 C-H bonds, contributing to efficient and versatile synthetic processes in organic chemistry (Sezen & Sames, 2005).
Synthesis and Binding Affinity Studies
- Synthesis and Dopamine Binding Affinity: A range of 3-phenylpyrrolidines has been synthesized, and their dopamine binding affinity was evaluated in vitro. This research helps in understanding the relationship between chemical structure and biological activity, particularly for compounds targeting dopamine receptors (Crider et al., 1992).
Antitumor and Antimicrobial Applications
- Microwave-assisted Synthesis for Antitumor and Antimicrobial Applications: Novel antitumor and antimicrobial 3-phenylpyrrolidines have been synthesized using a microwave-assisted method. This approach highlights the potential of 3-phenylpyrrolidines in medicinal chemistry, particularly for developing new antitumor and antimicrobial agents (Azmy et al., 2018).
Chemical Synthesis Techniques
- Efficient Synthesis Methods: Innovative synthesis methods, such as double reduction of cyclic sulfonamides, have been developed for constructing molecules like 3-phenylpyrrolidines. These methods are important for the advancement of synthetic organic chemistry, offering new pathways for compound development (Evans, 2007).
Conformational Studies
- Conformational Analysis in Drug Design: The conformational properties of 3-phenylpyrrolidine opioids have been studied, providing insights into their structure-activity relationships. This research is crucial for designing more effective and safer opioid analgesics (Froimowitz, 1986).
Development of Bromodomain Inhibitors
- Fragment-based Design of Bromodomain Inhibitors: N-Methylpyrrolidone derivatives, such as 1-methyl-4-phenylpyrrolidin-2-ones, have been used in the development of bromodomain inhibitors. This application is significant in the field of epigenetics and cancer therapy (Hilton-Proctor et al., 2020).
Mechanistic Insights
- Mechanistic Insights into Asymmetric C–H Insertion: Research has provided insights into the reaction mechanism of 1-phenylpyrrolidine catalyzed by a dirhodium(II) complex and chiral phosphoric acid, aiding in understanding and improving asymmetric synthesis processes (Liu et al., 2016).
Novel Ring-Transformation Techniques
- Dehydrative Ring-Transformation: Novel methods for transforming 1-alkyl-3-aroylpyrrolidines into pyrroles have been developed, showcasing an innovative approach in synthetic organic chemistry (Mataka et al., 1995).
Androgen Receptor Antagonists
- Novel Androgen Receptor Antagonists: A series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been synthesized and evaluated as potential antagonists for the androgen receptor, showing promise in the treatment of castration-resistant prostate cancer (Yamamoto et al., 2013).
Safety and Hazards
The safety information for 3-Methyl-2-phenylpyrrolidine indicates that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-methyl-2-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOJBVGDNJVMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402028 | |
| Record name | 3-methyl-2-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
525538-05-0 | |
| Record name | 3-methyl-2-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1622688.png)
![8-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622689.png)
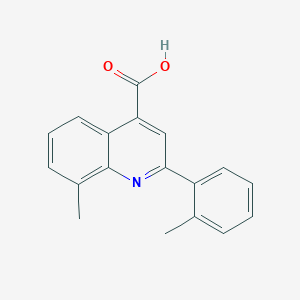
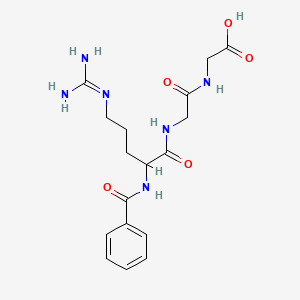
![2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1622692.png)

